N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide
Description
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide is a complex organic compound featuring:
- 4-Fluorophenyl group: Enhances lipophilicity and binding affinity via halogen interactions .
- Acetamide linker: Facilitates structural flexibility and interaction with biological targets.
Properties
Molecular Formula |
C17H12FN3O5 |
|---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H12FN3O5/c1-10(22)19(12-4-2-11(18)3-5-12)9-20-16(23)14-7-6-13(21(25)26)8-15(14)17(20)24/h2-8H,9H2,1H3 |
InChI Key |
NZZVNBNQOIWHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Isoindoline Moiety: The initial step involves the nitration of phthalic anhydride to form 5-nitrophthalic anhydride. This is followed by the reaction with ammonia to yield 5-nitroisoindoline-1,3-dione.
Introduction of the Fluorophenyl Group: The 4-fluoroaniline is then reacted with the 5-nitroisoindoline-1,3-dione under appropriate conditions to form the desired intermediate.
Acetamide Formation: Finally, the intermediate is treated with acetic anhydride to form N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, while the acetamide linkage provides stability and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
A. Impact of Halogen Substituents
- The 4-fluorophenyl group in the target compound enhances binding affinity compared to non-halogenated (e.g., 4-methylphenyl in ) or chlorinated analogs (e.g., 4-chlorophenyl in ). Fluorine’s small size and high electronegativity optimize hydrophobic interactions without steric hindrance .
B. Linker and Functional Group Modifications
- Replacing the acetamide linker with a sulfanyl group (e.g., in ) alters metabolic stability and redox properties but may reduce target selectivity.
- Oxadiazole-containing compounds (e.g., ) exhibit distinct mechanisms (e.g., Hedgehog pathway modulation) due to their heterocyclic nature, unlike the nitroisoindole-based target compound.
Biological Activity
N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 299.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | BXDZOYLPNAIDOC-UHFFFAOYSA-N |
Physical Properties
The compound is characterized by the presence of a fluorine atom and a nitro group, which are crucial for its biological activity. The dioxoisoindole structure contributes to its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The nitro group may facilitate electron transfer processes, enhancing the compound's reactivity and interaction with biological macromolecules.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a variety of pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies
- Antitumor Activity : A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines (e.g., SKM-1) by inducing G1 cell cycle arrest and apoptosis. The compound was administered orally in xenograft models, showing promising antitumor efficacy with minimal side effects .
- Neuroprotection : Another research effort explored the protective effects of related isoindole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis markers .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR can help predict the biological activity based on structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency in enzyme inhibition |
| Nitro Group Positioning | Enhanced interaction with receptors |
| Dioxo Group Presence | Improved stability and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
